molecular formula C31H29N5O6S B1193789 XL765 CAS No. 1349796-36-6

XL765

货号: B1193789
CAS 编号: 1349796-36-6
分子量: 599.662
InChI 键: HJSSPYJVWLTYHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

XL765 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield amine derivatives .

科学研究应用

XL765 has several scientific research applications:

作用机制

The mechanism of action of XL765 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved in these effects are still under investigation, but they may include the modulation of signaling pathways related to cell growth and apoptosis .

相似化合物的比较

XL765 can be compared with other benzanilide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

生物活性

XL765, also known as SAR245409, is a potent dual inhibitor of the phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for tumor growth and survival. This compound has garnered significant attention in cancer research due to its ability to inhibit key signaling pathways frequently activated in various malignancies.

This compound functions by selectively inhibiting Class I PI3K isoforms and mTOR, which are involved in cell proliferation, survival, and resistance to chemotherapy. The inhibition of these pathways leads to decreased phosphorylation of downstream targets such as AKT and p70S6K, resulting in reduced tumor cell growth and increased apoptosis. The compound exhibits a duration of action of approximately 24 hours following oral administration, making it a promising candidate for cancer therapy .

Efficacy in Tumor Models

Preclinical studies have demonstrated that this compound effectively slows tumor growth or induces shrinkage across various cancer models, including:

  • Breast Cancer
  • Lung Cancer
  • Ovarian Cancer
  • Prostate Cancer
  • Gliomas

In mouse xenograft models, this compound has shown dose-dependent inhibition of tumor growth, with significant antiproliferative and pro-apoptotic effects observed .

Case Study: Glioblastoma Multiforme (GBM)

A notable study focused on the effects of this compound on glioblastoma cells revealed that the compound induces endoplasmic reticulum (ER) stress-dependent apoptosis. In vitro experiments demonstrated that treatment with this compound led to a significant decrease in cell viability across multiple GBM cell lines (A172, U87, T98G) in a time- and dose-dependent manner. The study reported IC50 values indicating varying sensitivities among different cell lines .

Table 1: IC50 Values for this compound in GBM Cell Lines

Cell LineIC50 (μM)
A1725
U8710
T98G20

The combination of this compound with temozolomide (TMZ), a standard chemotherapy drug for GBM, resulted in enhanced therapeutic efficacy compared to either treatment alone. This suggests that this compound may improve outcomes for patients undergoing conventional therapies .

Clinical Trials

This compound has been evaluated in several clinical trials to assess its safety and efficacy. Phase 1 trials have indicated that the drug is well-tolerated when combined with other agents like erlotinib and TMZ. Updated data from these trials have shown promising results in terms of tumor response rates and overall survival .

常见问题

Basic Research Questions

Q. What molecular targets and signaling pathways does XL765 inhibit, and how can researchers validate these effects experimentally?

this compound is a dual inhibitor of class I PI3K isoforms (α, β, γ, δ) and mTOR (both TORC1 and TORC2). To validate target inhibition:

  • Methodology : Use Western blotting to assess phosphorylation levels of downstream effectors (e.g., AKT at Thr308, S6K, and 4EBP1) in treated vs. untreated cells. Dose-response experiments (e.g., 0–20 μM this compound for 24–48 hours) confirm time- and dose-dependent suppression .
  • Key assays : Include PI3K activity assays (e.g., PIP3 formation) and mTOR kinase activity profiling .

Q. What in vitro models are commonly used to study this compound's anti-tumor effects, and what assays quantify cytotoxicity?

  • Models : Human cancer cell lines (e.g., KG-1 AML, A172/U87/T98G glioblastoma, GH3 pituitary adenoma) .
  • Assays :

  • Cell viability : CCK-8, ATP-based luminescence, or crystal violet staining .
  • Apoptosis : Annexin V/PI flow cytometry, Hoechst 33258 nuclear fragmentation staining, caspase-3/7 activity assays .
  • Proliferation : Colony formation assays (e.g., 14-day culture with this compound) .

Q. How can researchers determine the IC50 of this compound in tumor cell lines?

  • Protocol : Treat cells with a gradient of this compound concentrations (e.g., 1–20 μM) for 24–72 hours. Calculate IC50 using nonlinear regression of viability data (e.g., GraphPad Prism) .
  • Considerations : Account for cell line-specific factors (e.g., PTEN status, PI3K mutations) that influence sensitivity .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced apoptosis, and how can ER stress pathways be interrogated?

this compound triggers ER stress-mediated apoptosis via:

  • Upregulation of CHOP/DR5 : Use qPCR/Western blot to measure CHOP and DR5 expression. Pharmacologic ER stress inhibitors (e.g., salubrinal) or siRNA knockdown of CHOP/DR5 can confirm pathway dependency .
  • Caspase activation : Assess cleavage of caspase-3 and PARP via Western blot. Use pan-caspase inhibitors (e.g., z-VAD) to block apoptosis .
  • Key finding : mTOR inhibition (not PI3K) drives ER stress in glioblastoma models .

Q. How does this compound synergize with temozolomide (TMZ) in glioblastoma, and what experimental designs validate this?

  • In vitro : Co-treatment with this compound (5–10 μM) and TMZ (IC50 dose) in TMZ-resistant lines (e.g., T98G). Measure additive/synergistic effects via Chou-Talalay combination index .
  • In vivo : Use subcutaneous or intracranial xenografts (e.g., A172 cells in nude mice). Administer this compound (100 mg/kg oral gavage every 2 days) with TMZ (25 mg/kg IP daily). Monitor tumor volume via calipers/biophotonic imaging and survival .

Q. What predictive biomarkers are associated with this compound sensitivity, and how can they be assessed?

  • Candidate biomarkers : PI3K pathway mutations (e.g., PIK3CA), PTEN loss, or AKT phosphorylation status.
  • Methods :

  • Genomic profiling : PCR/Sanger sequencing for PI3K/PTEN mutations .
  • IHC/Western blot : PTEN protein expression and pAKT levels in pre-treatment biopsies .
    • Note : PTEN-deficient models show variable responses, necessitating functional validation (e.g., PTEN reconstitution assays) .

Q. How does this compound compare to selective PI3K or mTOR inhibitors in preclinical models?

  • Experimental design : Treat isogenic cell lines with this compound, PI3K-only inhibitors (e.g., XL147), and mTOR inhibitors (e.g., rapamycin). Compare effects on:

  • Pathway suppression : pAKT (PI3K-dependent) vs. pS6K (mTOR-dependent) .
  • Apoptosis : Dual inhibition by this compound induces stronger apoptosis via GSK3β/FOXO1 nuclear localization .
    • Outcome : this compound shows superior growth inhibition in PTEN-mutant prostate cancer models vs. single-target agents .

Q. What in vivo pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for this compound dosing?

  • PK studies : Measure plasma/tumor drug levels via LC-MS/MS. Key parameters: Cmax (~1–3 hours post-dose), t1/2 (3–9 hours), and AUC .
  • PD markers : Monitor pAKT suppression in PBMCs or hair follicles as surrogates for tumor target modulation .
  • Dosing : Optimal regimens (e.g., 50 mg BID in humans) balance target coverage and toxicity (e.g., transaminitis) .

Q. Methodological Considerations & Data Interpretation

Q. How can researchers resolve contradictory findings on this compound's efficacy in PTEN-deficient models?

  • Approach : Perform stratified analyses based on PTEN genomic status (e.g., homozygous deletion vs. partial loss) and parallel PI3K pathway alterations (e.g., PIK3CA mutations). Use CRISPR-edited PTEN knockout/isogenic controls .
  • Example : PTEN-null glioblastoma lines (A172, U87) are sensitive, while other PTEN-absent cancers may require co-targeting .

Q. What strategies mitigate this compound resistance in preclinical models?

  • Mechanisms : Upregulation of compensatory pathways (e.g., MAPK) or autophagy .
  • Solutions :
  • Combination therapy : Co-administer MEK inhibitors or autophagy blockers (e.g., chloroquine) .
  • Sequential dosing : Intermittent this compound schedules to delay adaptive resistance .

属性

IUPAC Name

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSPYJVWLTYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR.
Record name XL765
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。